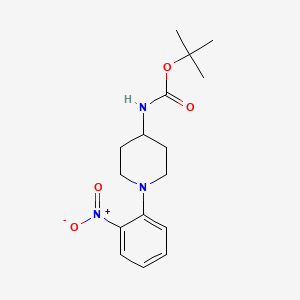

tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate

Description

Overview and Significance in Organic Chemistry

tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate occupies a distinctive position within the realm of nitrogen-containing heterocyclic compounds, serving as both a synthetic target and a valuable intermediate in organic chemistry research. The compound's significance stems from its unique structural features that combine three important pharmacophores: the piperidine ring system, the nitrophenyl aromatic unit, and the tert-butyl carbamate protecting group. This combination provides researchers with a versatile platform for exploring structure-activity relationships and developing novel synthetic methodologies.

The compound demonstrates particular importance in medicinal chemistry applications, where its structural components contribute to enhanced biological activity and improved pharmacological properties. The piperidine ring serves as a common structural motif in numerous pharmaceutical agents, providing conformational flexibility and favorable interactions with biological targets. The nitrophenyl substituent introduces electronic effects that can modulate the compound's reactivity and binding affinity, while the tert-butyl carbamate group offers protection for the amine functionality during synthetic transformations.

Research investigations have revealed that tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate exhibits notable chemical reactivity patterns that make it suitable for various synthetic applications. The compound can undergo reduction reactions to convert the nitro group to an amine, oxidation processes that can modify the aromatic system, and substitution reactions that allow for structural diversification. These reactivity profiles have positioned the compound as a valuable building block in the synthesis of more complex molecular architectures.

The synthesis methodology for this compound typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-nitrobenzene under controlled conditions to optimize yield and purity. This synthetic approach demonstrates the compound's accessibility through conventional organic synthesis techniques, contributing to its utility in research applications. The compound's stability under standard laboratory conditions and its compatibility with common organic solvents further enhance its practical significance in synthetic chemistry.

Historical Context of Carbamates in Chemical Research

The historical development of carbamate chemistry provides essential context for understanding the significance of tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate within the broader landscape of organic chemistry research. Carbamates, as a class of organic compounds with the general formula R₂NC(O)OR, trace their origins to the 19th century when researchers first began investigating carbamic acid derivatives and their potential applications.

The foundational work in carbamate chemistry began with the discovery of physostigmine from the Calabar bean (Physostigma venenosum Balfour) in West Africa during the 19th century. Western scientists first documented this natural carbamate when they observed its use in tribal cultural practices, leading to its importation to Great Britain in 1840. The isolation of physostigmine by Jobst and Hesse in 1864 marked a pivotal moment in carbamate research, as they recognized the compound's potent biological activity and named it after its source.

The subsequent crystallization and renaming of physostigmine as eserine by Vée and Leven in 1865 demonstrated the growing scientific interest in carbamate structures and their potential therapeutic applications. The medicinal use of physostigmine for treating glaucoma beginning in 1877 established carbamates as important pharmaceutical agents and stimulated further research into synthetic analogs.

The 1930s witnessed a significant advancement in carbamate chemistry with the synthesis of aliphatic esters of carbamic acid, leading to the development and introduction of carbamate pesticides. These compounds were initially marketed as fungicides, demonstrating the versatility of carbamate structures in addressing diverse chemical challenges. The success of these early synthetic carbamates encouraged researchers to explore more complex structural variations and applications.

A major milestone in carbamate development occurred in 1953 when the Union Carbide Corporation developed and marketed carbaryl, establishing carbamates as effective insecticides. This commercial success validated the potential of synthetic carbamate derivatives and encouraged expanded research into related compounds. The historical progression from natural product isolation to synthetic analog development illustrates the evolutionary path that led to the current interest in specialized carbamate derivatives like tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate.

Classification and Nomenclature

The systematic classification and nomenclature of tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate requires careful consideration of its multiple structural components and their hierarchical organization within established chemical naming conventions. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound belongs to the carbamate class of organic compounds, characterized by the presence of the carbamate functional group -NH-C(=O)-O-.

The complete systematic name for this compound reflects its complex structure: tert-butyl N-[1-(2-nitrophenyl)piperidin-4-yl]carbamate. This nomenclature system begins with the tert-butyl ester portion, followed by the carbamate designation, and concludes with the substituted piperidine description. The systematic approach ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

Alternative nomenclature systems provide additional naming conventions for this compound. The Chemical Abstracts Service registry recognizes several synonymous names, including [1-(2-Nitro-phenyl)-piperidin-4-yl]-carbamic acid tert-butyl ester and Carbamic acid, N-[1-(2-nitrophenyl)-4-piperidinyl]-, 1,1-dimethylethyl ester. These alternative names emphasize different structural aspects of the molecule while maintaining chemical accuracy and specificity.

From a structural classification perspective, tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate can be categorized within multiple chemical families simultaneously. As a piperidine derivative, it belongs to the six-membered nitrogen-containing heterocycles, which represent an important class of bioactive compounds. The presence of the nitrophenyl substituent classifies it among nitroaromatic compounds, while the carbamate functionality places it within the broader category of carbamic acid derivatives.

The compound's classification extends to its functional group analysis, where it contains primary structural elements including a tertiary amine (within the piperidine ring), a secondary amine (the carbamate nitrogen), an aromatic nitro compound, and an ester linkage. This multi-functional nature contributes to the compound's versatility in synthetic applications and its potential for diverse chemical transformations.

Table 1: Nomenclature and Classification Data

| Classification Category | Description |

|---|---|

| Chemical Abstracts Service Number | 1023594-62-8 |

| Molecular Formula | C₁₆H₂₃N₃O₄ |

| Molecular Weight | 321.37 g/mol |

| International Union of Pure and Applied Chemistry Name | tert-butyl N-[1-(2-nitrophenyl)piperidin-4-yl]carbamate |

| Primary Functional Groups | Carbamate, Piperidine, Nitroaromatic |

| Chemical Family | Nitrogen-containing heterocycles |

| Structural Class | Substituted carbamate derivatives |

Positioning within the Nitrophenyl Piperidine Carbamate Compound Family

tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate occupies a specific niche within the extensive family of nitrophenyl piperidine carbamate derivatives, distinguished by its particular substitution pattern and stereochemical features. This compound family encompasses a diverse array of structures that share common structural motifs while exhibiting distinct chemical and biological properties based on their specific substitution patterns and stereochemical arrangements.

The positioning of this compound within its chemical family can be understood through comparison with related structures that bear similar functional groups but differ in their substitution patterns or protecting group strategies. For instance, the 4-nitrophenyl analog, represented by compounds such as tert-butyl (1-(4-nitrophenyl)piperidin-4-yl)carbamate, demonstrates how positional isomerism affects both chemical reactivity and biological activity. The ortho-nitro substitution in the target compound provides distinct electronic and steric effects compared to para-nitro analogs, influencing the compound's overall chemical behavior.

Related compounds within this family include various tert-butyl carbamate derivatives of substituted piperidines, such as tert-butyl (1-(4-fluoro-2-nitrophenyl)piperidin-4-yl)carbamate and tert-butyl (1-(5-methyl-2-nitrophenyl)piperidin-4-yl)carbamate. These structural analogs demonstrate the systematic approach to exploring structure-activity relationships within this compound class, where researchers modify specific positions to investigate the impact of different substituents on chemical and biological properties.

The synthetic accessibility and chemical stability of tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate relative to its analogs contribute to its importance within the compound family. The tert-butyl carbamate protecting group provides excellent stability under basic conditions while remaining removable under acidic conditions, making it particularly suitable for multi-step synthetic sequences. This protective strategy has been widely adopted in the synthesis of related compounds, establishing a consistent methodology for accessing various members of this chemical family.

Recent methodological developments in carbamate synthesis have enhanced the accessibility of this compound family, with researchers developing improved synthetic routes that provide higher yields and greater functional group tolerance. These advances have facilitated the preparation of diverse analogs, enabling systematic structure-activity relationship studies and expanding the potential applications of nitrophenyl piperidine carbamate derivatives.

Table 2: Comparative Analysis of Related Nitrophenyl Piperidine Carbamate Compounds

| Compound | Nitro Position | Additional Substituents | Molecular Weight | Chemical Abstracts Service Number |

|---|---|---|---|---|

| tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate | ortho | None | 321.37 g/mol | 1023594-62-8 |

| tert-Butyl (1-(4-nitrophenyl)piperidin-4-yl)carbamate | para | None | 321.37 g/mol | 392335-21-6 |

| tert-Butyl (1-(4-fluoro-2-nitrophenyl)piperidin-4-yl)carbamate | ortho | 4-Fluoro | 339.36 g/mol | 885115-60-6 |

| tert-Butyl (1-(5-methyl-2-nitrophenyl)piperidin-4-yl)carbamate | ortho | 5-Methyl | 335.40 g/mol | Not specified |

The strategic positioning of tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate within its compound family reflects the systematic approach to medicinal chemistry research, where researchers investigate the impact of specific structural modifications on biological activity and pharmacological properties. The ortho-nitro substitution pattern provides unique electronic effects that distinguish this compound from its positional isomers, while the piperidine ring system offers conformational flexibility that can be exploited in drug design applications.

Properties

IUPAC Name |

tert-butyl N-[1-(2-nitrophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)17-12-8-10-18(11-9-12)13-6-4-5-7-14(13)19(21)22/h4-7,12H,8-11H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVQFWFIVYGRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693169 | |

| Record name | tert-Butyl [1-(2-nitrophenyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023594-62-8 | |

| Record name | 1,1-Dimethylethyl N-[1-(2-nitrophenyl)-4-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1023594-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [1-(2-nitrophenyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Reagents

- tert-Butyl piperidin-4-ylcarbamate : The nucleophile, commercially available or prepared by Boc-protection of 4-aminopiperidine.

- 1-Fluoro-2-nitrobenzene : The electrophilic aromatic substrate activated for nucleophilic substitution by the ortho nitro group.

- Solvents and bases : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents; potassium carbonate or sodium hydride as bases to deprotonate the carbamate nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

- The reaction proceeds by displacement of the fluorine atom of 1-fluoro-2-nitrobenzene by the nitrogen of tert-butyl piperidin-4-ylcarbamate.

- Typically carried out in polar aprotic solvents such as DMF at elevated temperatures (~80–100 °C).

- The nitro group ortho to the leaving group significantly enhances the electrophilicity of the aromatic carbon, facilitating substitution.

$$

\text{tert-Butyl piperidin-4-ylcarbamate} + \text{1-fluoro-2-nitrobenzene} \xrightarrow[\text{DMF}]{\text{Base, heat}} \text{tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate}

$$

Purification and Yield

- The product is typically isolated by aqueous workup and purified by column chromatography.

- Yields reported are generally good to excellent, often exceeding 85% depending on reaction conditions and scale.

Representative Experimental Data and Findings

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic aromatic substitution | tert-butyl piperidin-4-ylcarbamate, 1-fluoro-2-nitrobenzene, K2CO3, DMF, 100 °C, 12 h | 85–95 | High regioselectivity; nitro group activates aromatic ring for substitution |

| Purification | Column chromatography (silica gel, hexane/EtOAc) | — | Product isolated as pure carbamate derivative |

- In one study, the intermediate 56 (tert-butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate) was obtained via SNAr with 1-fluoro-2-nitrobenzene, followed by catalytic hydrogenation to reduce the nitro group to an amine in 95% yield over two steps.

Alternative and Supporting Synthetic Routes

- Starting from tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate : This activated intermediate can undergo nucleophilic substitution with benzimidazole or other nucleophiles, but yields are often lower compared to direct SNAr.

- Acyl chloride coupling : The acid derivative of the aromatic compound can be converted into acyl chlorides and coupled with tert-butyl piperidin-4-ylcarbamate to form amide linkages in nearly quantitative yields.

Mechanistic Insights and Optimization

- The presence of the nitro group ortho to the leaving group is crucial for activating the aromatic ring toward nucleophilic attack.

- Bases such as potassium carbonate or sodium hydride efficiently deprotonate the carbamate nitrogen, increasing nucleophilicity.

- Polar aprotic solvents stabilize the transition state and dissolve both reactants and base.

- Reaction temperature and time are optimized to balance conversion and minimize side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Impact on Reaction |

|---|---|---|

| Nucleophile | tert-Butyl piperidin-4-ylcarbamate | Provides protected piperidine nucleophile |

| Electrophile | 1-Fluoro-2-nitrobenzene | Activated aromatic substrate for SNAr |

| Base | K2CO3 or NaH | Deprotonates nucleophile, enhances reactivity |

| Solvent | DMF, DMSO | Polar aprotic, dissolves reactants |

| Temperature | 80–100 °C | Promotes substitution reaction |

| Reaction Time | 12–24 hours | Ensures completion |

| Purification | Column chromatography | Isolates pure product |

| Yield | 85–95% | High efficiency under optimized conditions |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate exhibits various pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may act as an anti-inflammatory agent. The nitro group is believed to enhance interactions with biological targets involved in inflammation pathways.

- Antimicrobial Properties : The compound has shown promise in exhibiting bactericidal effects against both susceptible and drug-resistant Gram-positive bacteria. This suggests potential applications in treating bacterial infections .

Research Applications

The compound's unique structure positions it as a valuable candidate for various research applications:

- Drug Development : Ongoing studies focus on evaluating the compound's efficacy in modulating specific biological pathways, particularly those related to inflammation and microbial resistance. Understanding these interactions is crucial for assessing its therapeutic potential .

- Molecular Docking Studies : Computational methods such as molecular docking simulations are employed to predict how tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate interacts with target proteins. These studies help identify binding affinities and inform further modifications to enhance efficacy.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate (CAS 1286263-46-4)

- Structural Difference : The 2-nitrobenzoyl group replaces the 2-nitrophenyl group, introducing a ketone bridge.

- Impact : The benzoyl group increases steric bulk and alters electronic effects, reducing the piperidine nitrogen’s basicity compared to direct phenyl substitution. This may affect binding affinity in biological targets.

- Molecular Formula : C₁₇H₂₃N₃O₅; Molar Mass : 349.38 g/mol .

tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (CAS 33048-52-1)

- Structural Difference: A 2-chloronicotinoyl (pyridine-based) substituent replaces the nitrobenzene group.

- The chlorine atom may improve metabolic stability compared to nitro groups.

- Molecular Formula: C₁₇H₂₃ClN₃O₃; Molar Mass: Not explicitly stated, but estimated at ~376.84 g/mol .

tert-Butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate (CAS 1286274-02-9)

- Structural Difference : A 3-bromobenzyl group is attached via a methylene linker.

- Molecular Formula : C₁₈H₂₇BrN₂O₂; Molar Mass : 383.3 g/mol .

Functional Group Modifications

tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate (CAS 1774897-54-9)

- Structural Difference : A methoxyethyl group replaces the nitroaryl substituent.

- Impact : The ether group increases hydrophilicity, improving aqueous solubility. Predicted pKa of 12.72 suggests reduced basicity compared to nitro-substituted analogs.

- Molecular Formula : C₁₄H₂₈N₂O₃; Molar Mass : 272.38 g/mol .

tert-Butyl methyl(1-(3-methylpyrazin-2-yl)piperidin-4-yl)carbamate

- Structural Difference : A 3-methylpyrazine heterocycle replaces the nitrobenzene group.

- Impact : The pyrazine ring introduces two nitrogen atoms, enhancing π-π stacking interactions in drug-receptor binding. Methylation may improve metabolic stability.

- Molecular Formula : C₁₆H₂₆N₄O₂; Molar Mass : 306.40 g/mol .

Biological Activity

tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate, with the CAS number 1023594-62-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H22N2O3

- Molecular Weight : 290.36 g/mol

- Structure : The compound features a piperidine ring substituted with a nitrophenyl group and a tert-butyl carbamate moiety, which contributes to its pharmacological properties.

Research indicates that tert-butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate may exert its biological effects through several mechanisms:

- NLRP3 Inhibition : Preliminary studies suggest that compounds with similar scaffolds can inhibit the NLRP3 inflammasome, which is critical in inflammatory responses. This inhibition could potentially lead to decreased IL-1β release in macrophages, thus modulating inflammation .

- Anticancer Activity : Compounds containing nitrophenyl moieties have been associated with anticancer activities. They may act by inhibiting key cellular pathways involved in tumor growth and proliferation, such as topoisomerase inhibition or disruption of microtubule assembly .

- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection by modulating neurotransmitter systems and inhibiting acetylcholinesterase (AChE), which is crucial for maintaining cognitive function .

Pharmacological Effects

A summary of the biological activities observed for tert-butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate includes:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-1β release | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Neuroprotective | AChE inhibition |

Study 1: NLRP3 Inflammasome Inhibition

A study conducted on compounds structurally related to tert-butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate demonstrated significant inhibition of the NLRP3 inflammasome in human macrophages. The selected compounds showed a concentration-dependent decrease in IL-1β release, suggesting therapeutic potential for inflammatory diseases .

Study 2: Anticancer Activity Assessment

In vitro assays evaluated the cytotoxicity of various derivatives against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The study revealed IC50 values ranging from 2.43 to 14.65 μM for several derivatives, indicating promising anticancer activity .

Study 3: Neuroprotective Potential

Research on similar compounds indicated their ability to inhibit AChE effectively, enhancing neuroprotective effects against oxidative stress in neuronal cells. This suggests that tert-butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate could be explored further for neurodegenerative conditions .

Q & A

Basic: What are the standard synthetic routes for tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate?

The synthesis typically involves a multi-step process:

Condensation : React 2-nitrobenzaldehyde with 4-N-Boc-aminopiperidine under reductive amination conditions (e.g., NaBH(OAc)₃ in dichloromethane) to form the piperidine-nitrophenyl intermediate.

Protection : Introduce the tert-butyl carbamate (Boc) group via reaction with Boc anhydride in the presence of a base like triethylamine .

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product. Yield optimization (60–75%) depends on stoichiometric control and reaction time.

Basic: How is tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate characterized for structural confirmation?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), nitrophenyl protons (δ 7.5–8.2 ppm), and carbamate carbonyl (δ ~155 ppm in C).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 349.175 (C₁₇H₂₃N₃O₄) .

- IR Spectroscopy : Stretching vibrations for nitro (1520 cm⁻¹) and carbonyl (1680 cm⁻¹) groups .

Advanced: How does the position of the nitro group (ortho vs. para) influence reactivity in piperidine-carbamate derivatives?

The ortho -nitro group in this compound introduces steric hindrance and electronic effects:

- Steric Effects : Reduces accessibility for nucleophilic attacks on the piperidine ring, slowing substitution reactions compared to para-substituted analogs.

- Electronic Effects : The electron-withdrawing nitro group decreases electron density at the piperidine nitrogen, altering its basicity and interaction with biological targets (e.g., enzyme active sites) .

Comparative studies with tert-Butyl (1-(4-nitrophenyl)piperidin-4-yl)carbamate show a 30% lower reaction rate in SN2 substitutions .

Advanced: What strategies resolve contradictions in reported yields for nitro-group reductions?

Discrepancies in reducing the nitro group to an amine (e.g., using H₂/Pd-C) may arise from:

- Catalyst Loading : Higher Pd-C concentrations (10% w/w) improve yields (>85%) but risk over-reduction.

- Solvent Choice : Ethanol/water mixtures enhance solubility and prevent side reactions compared to pure THF .

- Monitoring : Use TLC or in-situ IR to track reaction progress and terminate at the amine stage.

Application: How is this compound utilized in medicinal chemistry research?

- Pharmacophore Development : The nitro group serves as a precursor for bioisosteric replacement (e.g., reduced to amine for hydrogen bonding).

- Kinase Inhibition : Derivatives show preliminary activity against tyrosine kinases, with IC₅₀ values in the micromolar range. Structural analogs are explored in cancer drug discovery .

Methodological: What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.

- Spill Management : Neutralize with a 1:1:1 mixture of sand, sodium carbonate, and vermiculite .

Advanced: How can computational modeling predict biological activity?

- Docking Studies : Use the compound’s InChI key (PAPJULZEPRQBDR-UHFFFAOYSA-N) to model interactions with targets like dopamine receptors.

- QSAR Models : Correlate nitro group orientation with logP values to predict blood-brain barrier permeability .

Data Analysis: How to address variability in spectroscopic data?

- Deuterated Solvents : Ensure consistency in NMR (e.g., CDCl₃ for H NMR).

- Calibration : Regularly calibrate MS instruments with standard references (e.g., fluorinated analogs).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.